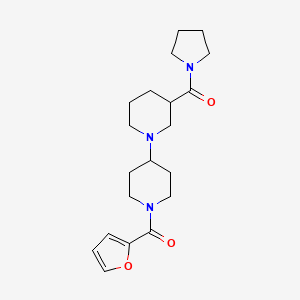![molecular formula C18H24N2O4 B5492330 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMDDI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMDDI is a spirooxindole derivative, which means that it contains a spirocyclic core structure with an oxindole moiety. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies suggest that it may act as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the TRP channel. These actions may contribute to the neuroprotective effects of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can increase the activity of the NMDA receptor and enhance the release of glutamate, a neurotransmitter involved in learning and memory. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to decrease the activity of the TRP channel, which is involved in pain perception and thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has several advantages as a pharmacological tool for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent chemical structure. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to be stable in solution, which makes it suitable for long-term experiments. However, the limitations of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one include its high cost and the lack of information on its potential side effects.
Orientations Futures
There are several future directions for research on 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other ion channels and receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to determine the potential side effects of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its safety for human use.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 4-morpholinylmethylamine and 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid. This reaction yields a spirocyclic intermediate, which is then treated with sodium hydride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one.
Applications De Recherche Scientifique
5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied extensively for its potential as a pharmacological tool in various fields of research. In neuroscience, 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel. 5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
5,5-dimethyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2)11-23-18(24-12-17)14-5-3-4-6-15(14)20(16(18)21)13-19-7-9-22-10-8-19/h3-6H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUNRZXTRZCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 1,3-dihydro-1-morpholinomethyl-3,2'-spiro-(5,5-dimethyl-1,3-dioxane)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-3-ethyl-1-[4-(hydroxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5492249.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}chromane-6-carboxamide](/img/structure/B5492270.png)

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5492299.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)

![6-(methoxymethyl)-1-methyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5492322.png)
![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
